2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
The compound 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone and its derivatives have been explored in various scientific research applications, especially in the synthesis of new heterocyclic compounds with potential antiviral activities. For instance, the synthesis of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has been detailed, serving as a key starting material for the generation of heterocyclic compounds with evaluated cytotoxicity, anti-HSV1, and anti-HAV-MBB activities (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Analgesic Potential and σ1 Receptor Antagonism
Research has identified a series of pyrazoles, including derivatives related to the this compound structure, which led to the discovery of a clinical candidate for pain management due to its σ1 receptor antagonism. This compound, identified through a five-step synthesis, demonstrated high metabolic stability across species, good solubility, and notable antinociceptive properties in animal models (Díaz et al., 2020).
Antifungal Applications
The antifungal activity of (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives has been studied, with some compounds showing moderate activity against strains of Candida, highlighting the potential of such derivatives in antifungal research (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).
Antitumor Activities
Compounds derived from this compound have been synthesized and screened for in vitro antitumor activities. Notably, certain derivatives displayed a broad spectrum of antitumor activity, with some showing moderate selectivity towards leukemia cell lines. The pyrano[3,2-c]pyridines heterocyclic system, in particular, was identified as highly active against tumor cells (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).
Mechanism of Action
Target of Action
Similar compounds have been identified as selective inhibitors ofJAK1 , a protein that plays a crucial role in the signaling pathway of various cytokines and growth factors.
Mode of Action
It’s known that jak1 inhibitors typically work by binding to the atp-binding pocket of the jak1 kinase domain, thereby preventing the phosphorylation and activation of stat proteins .
Biochemical Pathways
The JAK-STAT signaling pathway is the main biochemical pathway affected by this compound. Inhibition of JAK1 leads to a decrease in STAT phosphorylation, which in turn reduces the transcription of target genes involved in inflammation, cell proliferation, and other cellular processes .
Pharmacokinetics
Similar compounds have undergone in vitro adme, herg, kinase profiling, and pharmacokinetic tests . These tests are crucial for determining the compound’s absorption, distribution, metabolism, and excretion, as well as its potential for cardiac toxicity.
Result of Action
The inhibition of JAK1 by this compound could potentially lead to a reduction in inflammation and cell proliferation, given the role of JAK1 in these processes . .
Properties
IUPAC Name |
2-pyrazol-1-yl-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(12-19-10-2-6-17-19)18-9-1-3-14(11-18)21-13-4-7-16-8-5-13/h2,4-8,10,14H,1,3,9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXXLTMQXLGBCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.